N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{4-[4-(Propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (also known as furazan) core substituted at position 3 with a 4-isopropylphenyl group. This compound’s design combines a lipophilic isopropylphenyl substituent with a polar carboxamide linkage, suggesting applications in medicinal chemistry, particularly as a candidate for targeting receptors or enzymes requiring both hydrophobic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)13-7-9-14(10-8-13)18-19(23-27-22-18)21-20(24)17-11-25-15-5-3-4-6-16(15)26-17/h3-10,12,17H,11H2,1-2H3,(H,21,23,24) |
InChI Key |
OEWWSCORRZMOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps, including cyclization reactions that require specific catalysts and solvents. The reaction conditions are optimized for high yield and purity.
Industrial Methods
In industrial settings, large-scale production may utilize continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs.
Chemistry
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable in developing novel chemical entities.
Biology
This compound has been investigated for various biological activities:
-
Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anti-inflammatory Properties : In vivo studies have shown that the compound significantly reduces inflammation markers in carrageenan-induced paw edema models.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation in various cancer lines.
Medicine
The compound is being explored for therapeutic applications in treating diseases such as:
-
Cancer : Its mechanism of action involves interaction with specific molecular targets that modulate pathways related to cell growth and apoptosis.
- Case Study : A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s 1,2,5-oxadiazole core distinguishes it from analogs with isoxazole, thiazole, or purine scaffolds. Key structural analogs and their differences are summarized below:
Pharmacological and Functional Insights
- Substituent Chain Length : The isopropyl group in the target compound may optimize lipophilicity compared to the butan-2-yl group in CHEM-5861528 (TRPA1 antagonist), which could enhance membrane permeability but risk excessive hydrophobicity .
- Benzodioxine Position: Compounds with benzodioxine at non-carboxamide positions (e.g., ’s dual-benzodioxine structure) show conformational flexibility, whereas the target’s fixed carboxamide linkage may restrict rotational freedom, improving target selectivity .
Biological Activity
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its bioisosteric properties and diverse biological activities.
- Benzodioxine moiety : Contributes to its pharmacological profile.
Molecular Formula : C₁₆H₂₁N₃O₂
Molecular Weight : 287.36 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics. For instance, it showed activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
2. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models revealed that the compound significantly reduces inflammation markers, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Activity
The compound's anticancer properties have been explored through various in vitro assays. It has shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it was effective against multiple cancer types in the NCI 60-cell line panel assay . The mechanism is believed to involve the modulation of signaling pathways related to cell growth and survival.
The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs) and other enzymes involved in inflammatory and cancer pathways .
- Receptor interaction : The oxadiazole moiety may facilitate binding to receptors involved in cell signaling, which is crucial for its anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) similar to that of standard antibiotics like penicillin.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis induced by carrageenan in rats, administration of the compound resulted in a reduction of paw swelling by approximately 60%, compared to control groups. This suggests significant anti-inflammatory potential.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing the target compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with hydroxylamine intermediates, followed by coupling with 4-(propan-2-yl)phenyl substituents. Key steps include:
- Cyclization : Use N-hydroxyamidines (e.g., (E)-N'-hydroxy-2-phenylacetimidamide) with carbodiimide coupling agents (e.g., DCC) to form the 1,2,5-oxadiazole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity.
- Validation : Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : A multi-technique approach is critical:
- 1H/13C NMR : Assign benzodioxine and oxadiazole protons (e.g., δ 4.3–4.6 ppm for dioxane methylene, δ 8.1–8.3 ppm for oxadiazole protons) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C21H20N2O4: 364.1423) .
Q. How can in vitro biological activity (e.g., antihepatotoxic effects) be systematically evaluated?
- Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) with toxin-induced damage models:
- Toxins : Carbon tetrachloride (CCl₄) or acetaminophen to induce oxidative stress .
- Assays : Measure ALT/AST enzyme levels (colorimetric kits) and glutathione (GSH) depletion via Ellman’s reagent .
- Controls : Compare with silymarin (standard antihepatotoxic agent) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Address via:
- Dose-Response Analysis : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects .
- SAR Studies : Modify substituents on the benzodioxine (e.g., electron-withdrawing groups at position 6) to correlate structure with activity .
- Meta-Analysis : Pool data from multiple studies (e.g., Ahmed et al., 2011 and Drach et al., 1973) using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. How can catalytic reductive cyclization improve synthetic efficiency?
- Methodological Answer : Replace traditional stoichiometric reagents with palladium catalysts:
Q. What computational methods predict pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer : Use in silico tools to guide experimental design:
- Software : SwissADME or ADMETLab 2.0 for logP, solubility, and CYP450 metabolism predictions .
- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma half-life .
- Validation : Compare predicted vs. experimental Caco-2 permeability assays .
Experimental Design & Data Analysis
Q. How to design dose-response studies for toxicity profiling?
- Methodological Answer : Follow OECD guidelines:
- Cell Lines : Primary hepatocytes or 3D spheroid models for higher physiological relevance .
- Endpoints : IC50 for cytotoxicity (MTT assay), genotoxicity (Comet assay), and mitochondrial membrane potential (JC-1 dye) .
- Statistical Model : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC50/IC50 .
Q. What orthogonal assays validate target engagement in enzyme inhibition studies?
- Methodological Answer : Combine biochemical and biophysical methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
